4-Chloro-7-methylquinoline-3-carbonitrile

Description

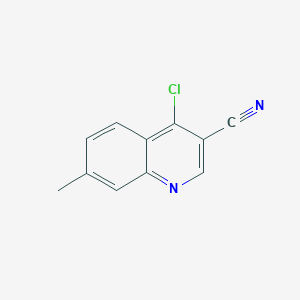

4-Chloro-7-methylquinoline-3-carbonitrile (CAS: 1260676-19-4) is a heterocyclic compound with the molecular formula C₁₁H₇ClN₂ and a molecular weight of 202.64 g/mol . Its structure comprises a quinoline backbone substituted with a chlorine atom at position 4, a methyl group at position 7, and a cyano group at position 3. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate due to its reactive nitrile group and halogen substituent, which enable diverse derivatization pathways.

Properties

IUPAC Name |

4-chloro-7-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-2-3-9-10(4-7)14-6-8(5-13)11(9)12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVGHESZMVNECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinoline ring.

Another method involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . This method avoids the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, along with boron reagents, are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often explored for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-Chloro-7-methylquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antimicrobial, and anticancer agent.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)

Biological Studies: The compound is used in various biological studies to understand its mechanism of action and potential therapeutic effects. It is often tested for its activity against different biological targets and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

In cancer research, the compound may interfere with cell signaling pathways and induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-Chloro-7-methylquinoline-3-carbonitrile, differing in substituents or their positions. These variations significantly influence their physical, chemical, and biological properties.

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (CAS: 263149-10-6)

- Molecular Formula : C₁₅H₁₂Cl₂N₂O₂

- Key Features : Addition of a 3-chloropropoxy group at position 7 and a methoxy group at position 5.

- Implications : The electron-donating methoxy group enhances solubility in polar solvents, while the chloropropoxy chain may increase steric hindrance, affecting reactivity in nucleophilic substitutions. Structural similarity score: 0.88 .

4-Chloro-7-trifluoromethylquinoline-3-carbonitrile (CAS: 157301-81-0)

- Molecular Formula : C₁₁H₄ClF₃N₂

- Key Features : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) at position 6.

- Predicted boiling point: 349.2 ± 37.0 °C; density: 1.50 g/cm³ .

7-Bromo-4-chloroquinoline-3-carbonitrile (CAS: 214470-68-5)

- Molecular Formula : C₁₀H₄BrClN₂

- Key Features : Bromine replaces the methyl group at position 7.

- Implications : Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions, useful in crystal engineering. Structural similarity score: 0.72 .

4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2)

- Molecular Formula : C₁₄H₁₄ClN₃

- Key Features: A butylamino group (-NH-C₄H₉) replaces the chlorine at position 4.

- Molecular weight: 263.74 g/mol .

2-Chloro-7-methylquinoline-3-carbonitrile (CAS: 79249-34-6)

- Molecular Formula : C₁₁H₇ClN₂

- Key Features : Structural isomer with chlorine at position 2 instead of 4.

- Implications : Altered electronic distribution due to chlorine’s positional change may reduce electrophilicity at position 3 compared to the target compound .

Data Table: Key Attributes of Compared Compounds

Biological Activity

4-Chloro-7-methylquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. The structural features of this compound, including the chloro group at the 4-position, the methyl group at the 7-position, and the carbonitrile group at the 3-position, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological processes. For instance, it interferes with DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Apoptosis Induction : In cancer research, this compound may induce apoptosis in cancer cells by modulating cell signaling pathways.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens, which is significant for its potential use in treating infections .

Biological Activities

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; potential for use in infection control. |

| Anticancer | Induces apoptosis in cancer cells; shows promise in targeting specific cancer types. |

| Antimalarial | Investigated for efficacy against malaria parasites. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL, indicating strong potency .

- Cancer Cell Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 20 µM after 48 hours of treatment, suggesting effective cytotoxicity against cancer cells .

- Mechanistic Insights : Research utilizing flow cytometry indicated that the compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .

The synthesis of this compound typically involves the Friedländer synthesis method, where appropriate precursors are condensed under reflux conditions. This compound is characterized by its stability under various reaction conditions and can undergo several chemical transformations, including substitution and coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.